molecular formula C14H12N4NaO2S+ B1682707 Sulfaquinoxaline CAS No. 59-40-5

Sulfaquinoxaline

Cat. No.: B1682707
CAS No.: 59-40-5
M. Wt: 323.33 g/mol
InChI Key: NHZLNPMOSADWGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfaquinoxaline is a veterinary medicine primarily used to treat coccidiosis in cattle and sheep . The primary target of this compound is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins in microorganisms .

Mode of Action

This compound inhibits the function of dihydrofolate synthetase, thereby disrupting the synthesis of nucleic acids and proteins in microorganisms . This inhibition hampers the growth and proliferation of the microorganisms, effectively treating the infection.

Biochemical Pathways

It is known that the drug interferes with the synthesis of nucleic acids and proteins, which are vital for the growth and survival of microorganisms

Pharmacokinetics

A study has reported the pharmacokinetics of this compound in new zealand white rabbits after individual doses of 50 mg/kg were administered intravenously .

Result of Action

The inhibition of dihydrofolate synthetase by this compound results in the disruption of nucleic acid and protein synthesis in microorganisms . This leads to the effective treatment of coccidiosis in cattle and sheep .

Action Environment

This compound has been detected in various environmental compartments such as surface water, groundwater, soils, and sediments . Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as Suwannee River fulvic acid, can inhibit the degradation of this compound . Additionally, the drug’s reactivity during chlorination and UV irradiations, which are two processes mainly used in water treatment plants, has been evaluated .

Biochemical Analysis

Biochemical Properties

Sulfaquinoxaline interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins in microorganisms, thus its inhibition by this compound can lead to the prevention of bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of nucleic acids and proteins, which are essential for cell growth and replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the prevention of bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. Specifically, this compound inhibits the enzyme dihydrofolate synthetase, which is involved in the synthesis of nucleic acids and proteins . This inhibition disrupts the normal cellular processes, leading to the prevention of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the degradation of this compound is slower during photolysis compared to chlorination . Moreover, the presence of biochar in soil can effectively mitigate the mobility of this compound, reducing its environmental impact .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, treated animals must consume enough medicated water to provide a necessary dosage of approximately 10 to 45 mg/lb/day in chickens and 3.5 to 55 mg/lb/day in turkeys and 6 mg/lb/day in cattle and calves . Prolonged administration of this compound at higher doses may result in depressed feed or water intake, deposition of this compound crystals in the kidney, and interference with normal blood clotting .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as NAT, CAT, DHP, and NAD, which are involved in its degradation . The degradation of this compound can lead to the formation of various byproducts through processes such as hydrolysis, hydroxylation, N rearrangement, and sulfur reduction .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The presence of biochar in soil can effectively mitigate the mobility of this compound, reducing its environmental impact . This suggests that this compound can interact with transporters or binding proteins, affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfaquinoxaline can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then packaged and stored in well-closed containers, protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Sulfaquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-amino-N-quinoxalin-2-ylbenzenesulfonamide
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InChI

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)
Source PubChem
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InChI Key

NHZLNPMOSADWGC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N4O2S
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DSSTOX Substance ID

DTXSID8042424
Record name Sulfaquinoxaline
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Molecular Weight

300.34 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name Sulfaquinoxaline
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Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4), Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/, Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions., In water, 7.5 mg/L at pH 7 / room temp/
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Mechanism of Action

Bacteriostatic. Sulfonamides interfere with the biosynthesis of folic acid in bacterial cells; they compete with paraaminobenzoic acid (PABA) for incorporation in the folic acid molecule. By replacing the PABA molecule and preventing the folic acid formation required for DNA synthesis, the sulfonamides prevent multiplication of the bacterial cell. Susceptible organisms must synthesize their own folic acid; mammalian cells use preformed folic acid and, therefore, are not susceptible. Cells that produce excess PABA or environments with PABA, such as necrotic tissues, allow for resistance by competition with the sulfonamide. /Sulfonamides/, Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/
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Color/Form

Minute crystals

CAS No.

59-40-5
Record name Sulfaquinoxaline
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Melting Point

247.5 °C, 247 - 248 °C
Record name SULFAQUINOXALINE
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Record name Sulfaquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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